A Technical Guide to the Discovery and Synthesis of Axl PROTAC Degraders
A Technical Guide to the Discovery and Synthesis of Axl PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of the Axl receptor tyrosine kinase. Axl is a compelling therapeutic target implicated in cancer progression, metastasis, and drug resistance.[1][2][3] PROTAC technology offers a novel therapeutic approach by hijacking the cell's natural protein disposal machinery to eliminate target proteins, such as Axl, rather than merely inhibiting their function.[4][5][6][7][8] This approach can offer advantages over traditional kinase inhibitors, including increased potency and the potential to overcome resistance mechanisms.[9][10][11][12]
The Axl Signaling Pathway
The Axl receptor is a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases.[13] Its structure consists of an extracellular domain with two immunoglobulin-like repeats and two fibronectin type III-like repeats, a transmembrane domain, and an intracellular tyrosine kinase domain.[1][13]
The primary ligand for Axl is the vitamin K-dependent protein, Growth Arrest-Specific 6 (Gas6).[1][2][3][13][14] Binding of Gas6 to the Axl extracellular domain induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[13][14] This activation triggers a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, migration, and invasion.[1][14] Key pathways activated by Axl include:
-
PI3K/AKT/mTOR: Promotes cell survival and proliferation.[1][14]
-
MAPK (MEK/ERK): Regulates cell growth and differentiation.[1][13]
-
JAK/STAT: Involved in immune response and cell proliferation.[1][14]
-
NF-κB: A key regulator of inflammation and cell survival.[1]
The aberrant activation of these pathways due to Axl overexpression is a hallmark of numerous aggressive cancers, making it a prime target for therapeutic intervention.[1][13]
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][15] They function by hijacking the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[4][5][6][8]
The process is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (Axl) and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary POI-PROTAC-E3 ligase complex.[5][8]
-
Ubiquitination: The formation of this complex brings the target protein into close proximity with the E3 ligase, which facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein.
-
Proteasomal Degradation: The polyubiquitinated Axl is then recognized and degraded by the 26S proteasome.[4]
-
Catalytic Cycle: After the target protein is degraded, the PROTAC molecule is released and can engage another target protein and E3 ligase, enabling a catalytic cycle of degradation.[5][6]
Quantitative Data for Axl PROTAC Degraders
The efficacy of PROTACs is quantified by several key parameters. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable.[16][17] The anti-proliferative effect is often measured by the IC50 value.
Below is a summary of reported data for exemplary Axl PROTACs.
Table 1: In Vitro Degradation and Potency of Axl PROTACs
| Compound ID | Axl Warhead | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Anti-Proliferation IC50 (µM) | Reference |
| 6n | BGB324 derivative | Pomalidomide | MDA-MB-231 | 5 | >90 | Not explicitly stated for 6n | [10][12] |
| PROTAC Axl Degrader 1 (Compound 22) | R428 derivative | Von Hippel-Lindau (VHL) | MDA-MB-231 | ~500-2000 | >80 | 10.34 | [18] |
| Compound 20 | R428 derivative | Von Hippel-Lindau (VHL) | MDA-MB-231 | Not explicitly stated | >80 | Not explicitly stated | [11] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
The development of Axl PROTACs involves a systematic workflow encompassing synthesis, in vitro characterization, and in vivo validation.
The synthesis of Axl PROTACs typically involves the coupling of three pre-synthesized modules: the Axl-binding warhead, a linker with a reactive functional group, and an E3 ligase ligand. Amide bond formation is a common final step.[15][19]
Objective: To synthesize an Axl PROTAC by coupling an Axl inhibitor (with a free amine) to a Pomalidomide-linker conjugate (with a carboxylic acid).
Materials:
-
Axl inhibitor-amine derivative
-
Pomalidomide-linker-acid derivative
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification equipment (HPLC, Flash Chromatography)
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the Pomalidomide-linker-acid derivative (1.0 eq) in anhydrous DMF.
-
Activation: Add the coupling agent, HATU (1.2 eq), and the base, DIPEA (3.0 eq), to the solution. Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Coupling: Add the Axl inhibitor-amine derivative (1.1 eq), dissolved in a minimal amount of anhydrous DMF, to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Extraction: Once the reaction is complete, quench with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the final Axl PROTAC.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
This protocol is used to determine the DC50 and Dmax of an Axl PROTAC.[20]
Objective: To quantify the reduction in Axl protein levels in cancer cells following treatment with a PROTAC.
Materials:
-
Axl-expressing cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Axl PROTAC degrader stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Axl and anti-loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
PROTAC Treatment: Prepare serial dilutions of the Axl PROTAC in culture medium. Treat the cells with varying concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Axl antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with the loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading. Quantify the band intensities using densitometry software. Normalize the Axl band intensity to the loading control. Calculate the percentage of Axl degradation relative to the vehicle control for each concentration. Plot the data to determine the DC50 and Dmax values.
Objective: To determine the anti-proliferative activity (IC50) of the Axl PROTAC.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
96-well plates
-
Axl PROTAC degrader
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the Axl PROTAC for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the PROTAC concentration and use a non-linear regression model to determine the IC50 value.
References
- 1. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. ijcrr.com [ijcrr.com]
- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. PROTAC AXL Degraders 21(China Pharmaceutical University) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Discovery of AXL Degraders with Improved Potencies in Triple-Negative Breast Cancer (TNBC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
